(R)-(+)-N-ISOPROPYL-1-PHENYL-2-(1-PIPERIDINO)ETHYLAMINE (R)-(+)-N-ISOPROPYL-1-PHENYL-2-(1-PIPERIDINO)ETHYLAMINE
Brand Name: Vulcanchem
CAS No.: 129157-10-4
VCID: VC21205353
InChI: InChI=1S/C16H26N2/c1-14(2)17-16(15-9-5-3-6-10-15)13-18-11-7-4-8-12-18/h3,5-6,9-10,14,16-17H,4,7-8,11-13H2,1-2H3/t16-/m0/s1
SMILES: CC(C)NC(CN1CCCCC1)C2=CC=CC=C2
Molecular Formula: C16H26N2
Molecular Weight: 246.39 g/mol

(R)-(+)-N-ISOPROPYL-1-PHENYL-2-(1-PIPERIDINO)ETHYLAMINE

CAS No.: 129157-10-4

Cat. No.: VC21205353

Molecular Formula: C16H26N2

Molecular Weight: 246.39 g/mol

* For research use only. Not for human or veterinary use.

(R)-(+)-N-ISOPROPYL-1-PHENYL-2-(1-PIPERIDINO)ETHYLAMINE - 129157-10-4

Specification

CAS No. 129157-10-4
Molecular Formula C16H26N2
Molecular Weight 246.39 g/mol
IUPAC Name N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine
Standard InChI InChI=1S/C16H26N2/c1-14(2)17-16(15-9-5-3-6-10-15)13-18-11-7-4-8-12-18/h3,5-6,9-10,14,16-17H,4,7-8,11-13H2,1-2H3/t16-/m0/s1
Standard InChI Key MOSZAQRPQVSXBM-INIZCTEOSA-N
Isomeric SMILES CC(C)N[C@@H](CN1CCCCC1)C2=CC=CC=C2
SMILES CC(C)NC(CN1CCCCC1)C2=CC=CC=C2
Canonical SMILES CC(C)NC(CN1CCCCC1)C2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator